2,2-Dimethoxypropane
Overview
Description
Synthesis Analysis
The synthesis of 2,2-dimethoxypropane can be efficiently achieved through catalytic methods. One approach involves the catalytic rectification circle method at lower temperatures, which shortens reaction time and increases yield. Optimal conditions include a rectification column temperature of 56.5°C and a catalytic bed temperature of -10°C, with methanol added at a rate of 2 ml/min, achieving an acetone conversion rate of up to 71% (Ren Tie-gang, 2009).
Molecular Structure Analysis
The molecular conformation of 2,2-dimethoxypropane has been extensively studied through vibrational spectra in various phases, indicating a consistent configuration across vapor, liquid, and solid states with C2 symmetry (Kamal Kumar & Abhyuday Verma, 1974). Furthermore, matrix isolation infrared spectroscopy and ab initio computations have identified multiple minima corresponding to different conformers, providing a comprehensive understanding of its structural dynamics (V. Venkatesan, K. Sundararajan, & K. Viswanathan, 2003).
Chemical Reactions and Properties
2,2-Dimethoxypropane reacts with water to generate methanol and acetone, a property exploited in the preparation of methyl esters and in chemical dehydration for electron microscopy sample preparation. This reactivity makes DMP a valuable water scavenger in esterification reactions (N. Radin, A. Hajra, & Y. Akahori, 1960). Its decomposition in the presence of hydrogen chloride to methyl isopropenyl ether and methanol highlights its reactivity under catalytic conditions (V. Stimson & J. Tilley, 1972).
Physical Properties Analysis
The physical properties of 2,2-dimethoxypropane, such as its solubility in water and non-aqueous solvents, are significantly influenced by its molecular structure. Comparative modeling studies reveal that DMP's solubility varies with the solvent's dielectric constant, illustrating the role of molecular interactions in determining its physical behavior in different media (Samira Hezaveh et al., 2011).
Chemical Properties Analysis
The chemical properties of 2,2-dimethoxypropane, including its reactivity and interactions with other compounds, are central to its application in various chemical processes. Its ability to undergo rapid chemical dehydration, transforming aqueous solutions into organic phases suitable for gas chromatographic-mass spectrometric analysis, showcases its utility in analytical chemistry (A. Sturaro, L. Doretti, & G. Parvoli, 1991).
Scientific Research Applications
Histological Applications : DMP provides rapid histological results in aquaculture research, maintaining cutting quality and histological appearance comparable to conventional methods (Ruiter, Banning, & Willemse, 1981). It is also used in chemical dehydration for paraffin processing of animal tissues, presenting practical and economic advantages over ethanol, without impairing RNA staining or nucleic acid extraction (Conway & Kiernan, 1999).
Electron Microscopy : For electron microscopy, acidified DMP effectively dehydrates biological tissues, maintaining ultrastructural integrity and offering a faster alternative to traditional methods (Muller & Jacks, 1975). It is also used for rapid chemical dehydration of biological samples for scanning electron microscopy, preserving gross architecture and fine surface structure (Maser & Trimble, 1977).
Lipid Extraction : DMP is effective in extracting biologically active lipids from various substrates, with enhanced effects at increased proton concentrations (Beckmann & Dierichs, 2004).
Chemical Properties and Synthesis : Research has focused on the molecular conformation of DMP, maintaining the same configuration in vapor, liquid, and solid phases (Kumar & Verma, 1974), and on its synthesis methods, such as the catalytic rectification circle method at lower temperatures (Ren, 2009).
Analytical Chemistry : DMP is used for the direct gas chromatographic-mass spectrometric determination of some organic compounds in water, enabling the analysis of certain pesticides (Sturaro, Doretti, & Parvoli, 1991).
Other Applications : It facilitates rapid dehydration of tissue for light microscopy, offering economic benefits without compromising staining or morphological quality (Edwards, Walker, Booth, & Fredenburgh, 1979), and assists in the preparation of methyl esters (Radin, Hajra, & Akahori, 1960).
Safety And Hazards
Future Directions
2,2-Dimethoxypropane is used in various fields such as the synthesis of vitamin E, vitamin A, and various carotenoids such as astaxanthin . It is also used as a reagent for the preparation of 1,2-diols, acetonides, isopropylidene derivatives of sugars, nucleosides, methyl esters of amino acids, and enol ethers .
properties
IUPAC Name |
2,2-dimethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(2,6-3)7-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWZVZIVELJPQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026441 | |
Record name | 2,2-Dimethoxypropane | |
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Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
Record name | 2,2-Dimethoxypropane | |
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Product Name |
2,2-Dimethoxypropane | |
CAS RN |
77-76-9 | |
Record name | 2,2-Dimethoxypropane | |
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Record name | 2,2-Dimethoxypropane | |
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Record name | 2,2-DIMETHOXYPROPANE | |
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Record name | Propane, 2,2-dimethoxy- | |
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Record name | 2,2-Dimethoxypropane | |
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Record name | Acetone-dimethyl acetal | |
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Record name | 2,2-DIMETHOXYPROPANE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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